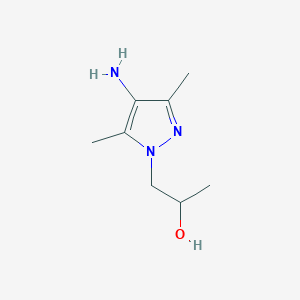
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at the 4-position and two methyl groups at the 3 and 5 positions of the pyrazole ring, along with a propan-2-ol moiety attached to the nitrogen at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL can be achieved through several synthetic routes. One common method involves the alkylation of 4-amino-3,5-dimethylpyrazole with 2-chloropropanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-amino-3,5-dimethylpyrazole in a suitable solvent such as ethanol.
- Add a base such as potassium carbonate to the solution.
- Slowly add 2-chloropropanol to the reaction mixture while maintaining the temperature at around 60°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-one.
Reduction: Formation of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
4-Amino-3,5-dimethylpyrazole: Lacks the propan-2-ol moiety but shares the pyrazole core structure.
1-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-2-OL: Similar structure but lacks the amino group at the 4-position.
1-(4-Amino-1H-pyrazol-1-YL)propan-2-OL: Similar structure but lacks the methyl groups at the 3 and 5 positions.
Uniqueness: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL is unique due to the presence of both the amino group and the propan-2-ol moiety, which confer specific chemical and biological properties
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(4-amino-3,5-dimethylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h5,12H,4,9H2,1-3H3 |
InChI Key |
QPXGCDJDDMKBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B13337775.png)
![1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13337780.png)

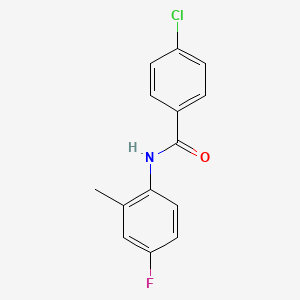

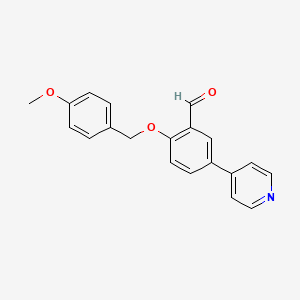
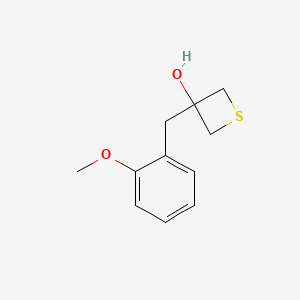

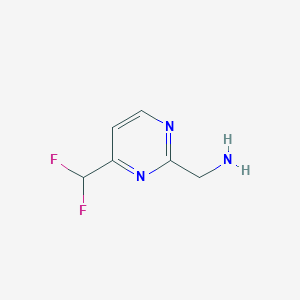
amine](/img/structure/B13337829.png)
![4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile](/img/structure/B13337836.png)

![2-Azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13337845.png)
![11,14,22,26-tetrachloro-7,18-dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B13337852.png)
